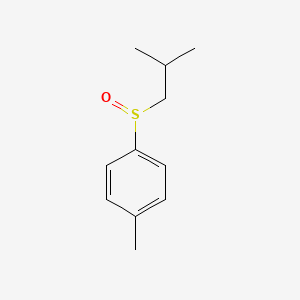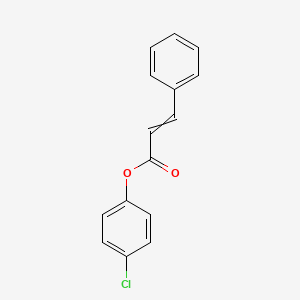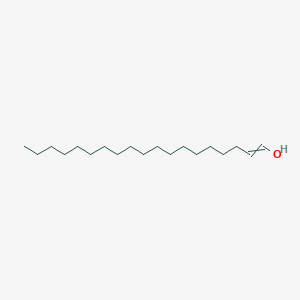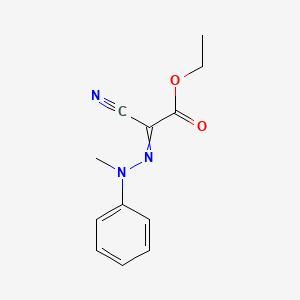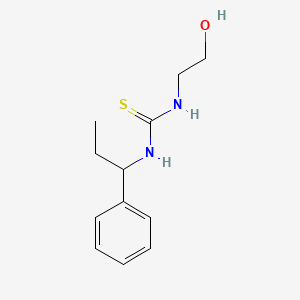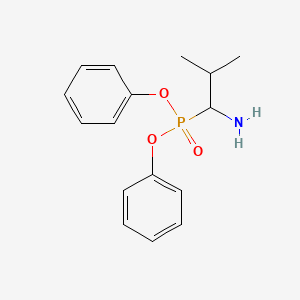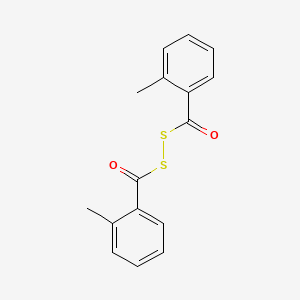
o-Toluoyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Toluoyl disulfide is an organic compound with the molecular formula C16H14O2S2. It is characterized by the presence of a disulfide bond (S-S) and a toluoyl group (a benzene ring with a methyl group and a carbonyl group). This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Toluoyl disulfide can be synthesized through several methods. One common approach involves the oxidation of thiols. For instance, the reaction of o-toluoyl chloride with thiourea followed by oxidation can yield this compound . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of disulfides, including this compound, often involves the oxidation of thiols due to the simplicity and efficiency of this method. The use of non-thiolic precursors and reagents, such as alkyl halides, is also explored to avoid the unpleasant odors associated with thiols .
Chemical Reactions Analysis
Types of Reactions
o-Toluoyl disulfide undergoes various chemical reactions, including:
Oxidation and Reduction: The interconversion between thiols and disulfides is a redox reaction.
Substitution: Disulfides can participate in substitution reactions where the sulfur atoms act as nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for converting thiols to disulfides include hydrogen peroxide and iodine.
Reducing Agents: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to convert disulfides back to thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of o-toluoyl thiol yields this compound, while reduction of this compound yields o-toluoyl thiol .
Scientific Research Applications
o-Toluoyl disulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of o-toluoyl disulfide involves redox reactions where the disulfide bond undergoes cleavage and formation. This process is mediated by various enzymes and cofactors, such as glutathione, which facilitate the exchange of thiol and disulfide groups . The molecular targets and pathways involved include the thiol-disulfide exchange reactions that are essential for maintaining the redox balance in cells .
Comparison with Similar Compounds
Similar Compounds
Thiols: Compounds containing an -SH group, such as o-toluoyl thiol, are the reduced forms of disulfides.
Sulfides: Compounds with an R-S-R’ structure, such as dimethyl sulfide, are sulfur analogs of ethers.
Sulfoxides and Sulfones: These compounds contain oxidized sulfur atoms and have different reactivity compared to disulfides.
Uniqueness
o-Toluoyl disulfide is unique due to its specific structural features, such as the presence of both a disulfide bond and a toluoyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and materials science .
Properties
CAS No. |
79674-08-1 |
|---|---|
Molecular Formula |
C16H14O2S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
S-(2-methylbenzoyl)sulfanyl 2-methylbenzenecarbothioate |
InChI |
InChI=1S/C16H14O2S2/c1-11-7-3-5-9-13(11)15(17)19-20-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
HDANQWZTMOZAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)SSC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


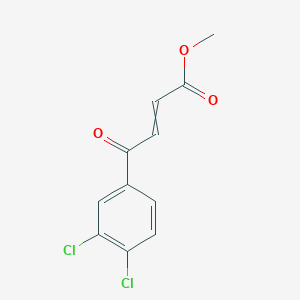
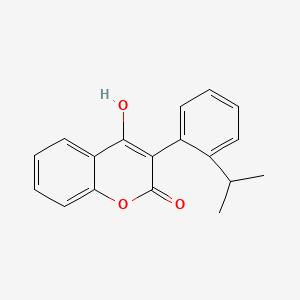
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)


![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
